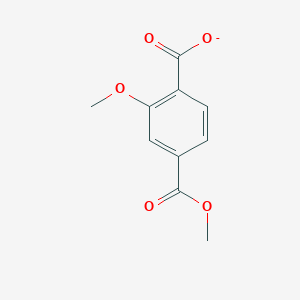

2-Methoxy-4-(methoxycarbonyl)benzoate

CAS No.: 256936-25-1

Cat. No.: VC2868526

Molecular Formula: C10H9O5-

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 256936-25-1 |

|---|---|

| Molecular Formula | C10H9O5- |

| Molecular Weight | 209.17 g/mol |

| IUPAC Name | 2-methoxy-4-methoxycarbonylbenzoate |

| Standard InChI | InChI=1S/C10H10O5/c1-14-8-5-6(10(13)15-2)3-4-7(8)9(11)12/h3-5H,1-2H3,(H,11,12)/p-1 |

| Standard InChI Key | KDMXUDOMAMCSBX-UHFFFAOYSA-M |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)C(=O)[O-] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC)C(=O)[O-] |

Introduction

Structural Characteristics

2-Methoxy-4-(methoxycarbonyl)benzoate has the molecular formula C₁₀H₉O₅⁻, with a molecular weight of 209.17 g/mol . The compound is structurally characterized by a benzoate core with a methoxy group at the 2-position and a methoxycarbonyl group at the 4-position. This arrangement of functional groups contributes to its distinctive chemical properties and reactivity.

Chemical Identifiers

The compound can be identified through various systematic naming conventions and chemical identifiers, which are essential for database searches and scientific communication:

Structural Relationship

2-Methoxy-4-(methoxycarbonyl)benzoate is the conjugate base of 2-methoxy-4-(methoxycarbonyl)benzoic acid (CID 59340334) . This relationship is important for understanding its acid-base behavior and potential applications in various chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of 2-methoxy-4-(methoxycarbonyl)benzoate determine its behavior in various chemical environments and applications. Though specific experimental data for this compound is limited in the literature, some properties can be inferred from its structure and related compounds.

Predicted Collision Cross Section Data

Collision cross section (CCS) values provide valuable information about the three-dimensional structure of molecules and their interactions with other species. The predicted CCS values for various adducts of the related acid form are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.06011 | 142.5 |

| [M+Na]⁺ | 233.04205 | 153.5 |

| [M+NH₄]⁺ | 228.08665 | 148.5 |

| [M+K]⁺ | 249.01599 | 150.1 |

| [M-H]⁻ | 209.04555 | 142.0 |

| [M+Na-2H]⁻ | 231.02750 | 146.7 |

| [M]⁺ | 210.05228 | 143.6 |

| [M]⁻ | 210.05338 | 143.6 |

These predicted values are particularly useful for analytical applications, especially in mass spectrometry and chromatographic techniques.

Chemical Reactivity

The presence of multiple functional groups in 2-methoxy-4-(methoxycarbonyl)benzoate contributes to its versatile chemical reactivity. The compound contains:

-

A carboxylate group, which can participate in various nucleophilic reactions

-

A methoxy group at the 2-position, which influences the electronic properties of the aromatic ring

-

A methoxycarbonyl group at the 4-position, which offers additional sites for chemical modifications

This combination of functional groups makes the compound particularly interesting for organic synthesis applications.

Comparative Analysis with Related Compounds

Understanding the relationship between 2-methoxy-4-(methoxycarbonyl)benzoate and similar compounds provides context for its chemical behavior and applications.

Structural Analogues

Several structurally related compounds appear in the chemical literature:

-

2-Methoxy-4-(methoxycarbonyl)benzoic acid: The parent acid form of the compound, which shares the same basic structure but has different acid-base properties .

-

Methyl 4-bromo-2-methoxybenzoate: A related compound where the methoxycarbonyl group at the 4-position is replaced by a bromine atom, potentially serving as a precursor for further functionalization .

-

Methyl 4-(2-methoxy-2-oxoethyl)benzoate: A structural isomer with a different arrangement of the functional groups, which might exhibit different chemical reactivity .

Comparative Properties

The presence of different substituents on the benzoate framework significantly affects the chemical and physical properties:

-

The methoxy group at the 2-position influences the electronic properties of the aromatic ring through its electron-donating effect.

-

The methoxycarbonyl group at the 4-position provides an additional site for reactions and modifies the compound's polarity and solubility.

-

The carboxylate group contributes to the compound's acid-base behavior and offers opportunities for further derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume